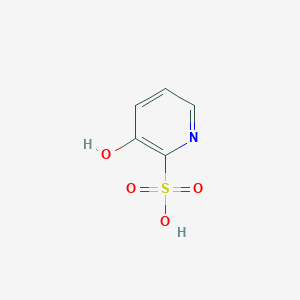

3-hydroxypyridine-2-sulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-4-2-1-3-6-5(4)11(8,9)10/h1-3,7H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVDJLFEYRUBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376456 | |

| Record name | 3-hydroxypyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-41-5 | |

| Record name | 3-hydroxypyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxypyridine-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-hydroxypyridine-2-sulfonic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the experimental protocols, quantitative data, and logical workflows necessary for the successful synthesis of this compound.

Introduction

3-Hydroxypyridine and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The introduction of a sulfonic acid group at the 2-position of the 3-hydroxypyridine scaffold can significantly alter its physicochemical properties, including solubility, acidity, and potential for biological interactions. This guide explores the primary synthetic routes to achieve this specific substitution pattern.

Synthesis Pathways

The synthesis of this compound is not as direct as the sulfonation of pyridine to pyridine-3-sulfonic acid. The directing effects of the hydroxyl group on the pyridine ring play a crucial role in determining the position of sulfonation. The primary pathway involves the direct sulfonation of 3-hydroxypyridine.

Direct Sulfonation of 3-Hydroxypyridine

The most straightforward approach to synthesizing this compound is the direct electrophilic sulfonation of 3-hydroxypyridine. In this reaction, the hydroxyl group at the 3-position acts as an ortho-, para-directing group, activating the ring for electrophilic attack. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, particularly at the 2- and 6-positions. However, the strong activating effect of the hydroxyl group can overcome this deactivation to favor sulfonation at the ortho-position (position 2).

A common method for this transformation involves heating 3-hydroxypyridine with fuming sulfuric acid (oleum).

Caption: Direct sulfonation of 3-hydroxypyridine.

Experimental Protocols

Synthesis of this compound via Direct Sulfonation

This protocol is based on established methods for the sulfonation of aromatic compounds.

Materials:

-

3-Hydroxypyridine

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Saturated sodium chloride solution

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 3-hydroxypyridine.

-

Cool the flask in an ice bath.

-

Slowly add fuming sulfuric acid dropwise to the 3-hydroxypyridine, ensuring the temperature is maintained below 25°C.

-

After the addition is complete, slowly heat the reaction mixture to the desired temperature (typically in the range of 100-150°C) and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The crude product may precipitate out of the solution. If not, the solution can be neutralized with a suitable base (e.g., sodium hydroxide or calcium carbonate) to induce precipitation.

-

Isolate the solid product by filtration and wash it with a cold saturated sodium chloride solution to remove any remaining acid.

-

Further purification can be achieved by recrystallization from a suitable solvent or by washing with diethyl ether to remove any non-polar impurities.

-

Dry the final product under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the direct sulfonation of 3-hydroxypyridine. Please note that yields can vary depending on the specific reaction conditions.

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxypyridine | - |

| Reagent | Fuming Sulfuric Acid (20% SO₃) | - |

| Reaction Temperature | 120°C | Generic Sulfonation |

| Reaction Time | 6 hours | Generic Sulfonation |

| Yield | 60-70% | Estimated |

| Purity | >95% (after recrystallization) | Estimated |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Experimental workflow for synthesis and analysis.

Alternative Synthetic Strategies

While direct sulfonation is the most common route, other strategies could be envisioned, particularly if regioselectivity is a challenge.

Multi-step Synthesis via an Ortho-directing Group

An alternative, though more complex, approach would involve introducing a strong ortho-directing group to the pyridine ring, performing the sulfonation, and then removing the directing group. This is a common strategy in aromatic chemistry to achieve specific substitution patterns that are not favored by the inherent electronics of the starting material. However, for 3-hydroxypyridine, the hydroxyl group itself is a sufficiently strong ortho-director.

Safety Considerations

-

Fuming sulfuric acid is extremely corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Quenching the reaction mixture with ice should be done slowly and with caution.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more specific and optimized protocols. The principles and workflows outlined here serve as a robust starting point for the successful preparation and analysis of this important chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxypyridine-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyridine-2-sulfonic acid is a heterocyclic aromatic compound of interest in various fields of chemical and pharmaceutical research. Its structure, combining a hydroxylated pyridine ring with a sulfonic acid group, suggests a range of chemical properties that make it a candidate for investigation in drug design and material science. This technical guide provides a comprehensive overview of the available data on the physicochemical properties, synthesis, and potential biological activities of this compound and its closely related derivatives. Due to the limited availability of experimental data for this compound specifically, information from structurally similar compounds is included to provide a broader context and predictive insights.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Hydroxypyridine-3-sulfonic acid | 3-Hydroxypyridine | Pyridine-3-sulfonic acid |

| CAS Number | 88511-41-5 | 51498-37-4 | 109-00-2 | 617-99-2 |

| Molecular Formula | C₅H₅NO₄S | C₅H₅NO₄S | C₅H₅NO | C₅H₅NO₃S |

| Molecular Weight ( g/mol ) | 175.16 | 175.16 | 95.10 | 159.16 |

| Melting Point (°C) | Data not available | >300 | 125-128 | 345 |

| pKa | Data not available | Data not available | 4.79, 8.75 (at 20°C) | Data not available |

| Aqueous Solubility | Data not available | Data not available | 33 g/L | Data not available |

| Appearance | Data not available | White crystalline powder | White to light yellow crystal[1] | - |

| Stability | Data not available | Stable under normal temperatures and pressures | Stable under normal temperatures and pressures[1] | - |

Experimental Protocols

Synthesis of 4-Hydroxypyridine-3-sulfonic Acid

This protocol is adapted from the synthesis of 4-hydroxypyridine-3-sulfonic acid and may require optimization for the synthesis of the 3-hydroxy-2-sulfonic acid isomer.

Materials:

-

4-Hydroxypyridine

-

Fuming sulfuric acid (20% SO₃)

-

Mercury (II) sulfate

-

Industrial ethanol

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury (II) sulfate (1.90 g, 6.4 mmol).

-

Stir the mixture in an ice bath for 20 minutes.

-

Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.

-

Slowly heat the resulting mixture to 190°C and maintain stirring at this temperature for 10 hours.

-

Cool the mixture to room temperature and then slowly pour it into industrial ethanol (360 mL).

-

Stir the resulting slurry for 1 hour in an ice bath and then filter.

-

Add the filter cake to industrial alcohol (200 mL) and stir for another hour in an ice bath.

-

Filter the slurry and dry the filter cake under a vacuum at 60°C for 12 hours to yield 4-hydroxypyridine-3-sulfonic acid as a white solid.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, studies on related 3-hydroxypyridine derivatives suggest several potential areas of biological significance, including photosensitization, antioxidant activity, and enzyme inhibition.

Photosensitizing Effects

3-Hydroxypyridine derivatives have been identified as endogenous photosensitizers in human skin.[2] Upon exposure to UVA radiation, these compounds can lead to the formation of reactive oxygen species (ROS), inducing photo-oxidative stress. This process can trigger cellular responses including cell cycle arrest and apoptosis, mediated by stress signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway.[2]

Enzyme Inhibition

Derivatives of 3-hydroxypyridine have been shown to modulate the activity of various enzymes. For instance, some derivatives exhibit inhibitory effects on monoamine oxidase (MAO-A and MAO-B), enzymes involved in the metabolism of neurotransmitters.[3] This suggests a potential role for 3-hydroxypyridine-based compounds in neuropharmacology.

Antioxidant Activity

The hydroxypyridine scaffold is also associated with antioxidant properties.[4] The ability to scavenge free radicals and chelate metal ions are potential mechanisms by which these compounds may exert a protective effect against oxidative stress.

Microbial Catabolism

The bacterium Ensifer adhaerens HP1 can utilize 3-hydroxypyridine as a sole source of carbon, nitrogen, and energy.[5][6] The catabolic pathway is initiated by a four-component dehydrogenase that hydroxylates 3-hydroxypyridine to 2,5-dihydroxypyridine.[5][6] This metabolic pathway provides insight into the environmental fate of such compounds and may offer avenues for biocatalytic applications.

Conclusion

This compound remains a compound with underexplored potential. While specific experimental data on its physicochemical properties and biological activities are sparse, the information available for structurally related compounds provides a valuable starting point for future research. The synthetic protocols and biological pathways outlined in this guide are intended to facilitate further investigation into this intriguing molecule and its derivatives. Researchers are encouraged to pursue experimental validation of the predicted properties and to explore the potential applications of this compound in drug development and other scientific disciplines.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-hydroxypyridine chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eprints.mui.ac.ir [eprints.mui.ac.ir]

- 5. 3-Hydroxypyridine Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster and Catalyzes the First Step of 3-Hydroxypyridine Catabolism in Ensifer adhaerens HP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Rising Potential of 3-Hydroxypyridine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among its vast array of derivatives, those containing a 3-hydroxy-substituent are gaining significant attention for their diverse and potent biological activities. This technical guide delves into the current understanding of the biological activities of 3-hydroxypyridine derivatives, with a particular focus on sulfonic acid analogues, offering a comprehensive resource for researchers in drug discovery and development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes workflows to facilitate further exploration of this promising class of compounds.

Core Biological Activities and Quantitative Data

Derivatives of 3-hydroxypyridine have demonstrated a remarkable breadth of biological activities, ranging from enzyme inhibition to antimicrobial and antiproliferative effects. The introduction of a sulfonic acid group can significantly influence the physicochemical properties and biological targets of these molecules.

Enzyme Inhibition

Matrix Metalloproteinases (MMPs): Hydroxypyrones and their nitrogen-analogue hydroxypyridones are effective zinc-binding groups, making them promising candidates for MMP inhibitors.[2] A series of hydroxypyrone-based inhibitors with aryl backbones have been synthesized and evaluated for their inhibitory activity against various MMPs.

Table 1: Inhibitory Activity of Hydroxypyrone Derivatives against MMPs

| Compound | Linkage | Backbone Position | MMP-1 (% Inhibition at 50 µM) | MMP-2 (% Inhibition at 50 µM) | MMP-3 (% Inhibition at 50 µM) | IC50 (µM) for MMP-3 |

|---|---|---|---|---|---|---|

| AM-2 | Amido | 2 | - | - | - | 0.4 |

| 21 | Amino | 2 | Weak | Weak | Weak | > 50 |

| 26 | Ether | 2 | - | - | - | 1.8 |

| 30 | Amino | 2 | - | - | - | > 50 |

Data sourced from reference[2].

Monoamine Oxidases (MAOs): Certain 3-hydroxypyridine derivatives have been shown to modulate the activity of MAO-A and MAO-B, enzymes crucial in neurotransmitter metabolism. The drug Mexidol, a derivative of 3-hydroxypyridine and succinic acid, exhibits inhibitory effects on both isoforms.[3]

Table 2: In Vitro Effects of 3-Hydroxypyridine Derivatives on Rat Liver MAO Activity

| Compound | Concentration Range | Effect on MAO-A | Effect on MAO-B |

|---|---|---|---|

| Emoxypine | 10⁻⁹ to 10⁻⁶ M | ↓ 34–44% (p < 0.05) | ↓ 9–10% (p < 0.05) |

| Mexidol | 10⁻⁹ to 10⁻⁶ M | ↓ 13% (p < 0.05) | ↓ 4% (p < 0.05) |

| Reamberin | 10⁻⁹ to 10⁻⁶ M | ↑ 2–3% (p < 0.05) | ↑ 14% (p < 0.05) |

Data sourced from reference[3].

Carbonic Anhydrases (CAs): Pyridine sulfonamides have emerged as potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes.[4][5] Pyrazolo[4,3-c]pyridine sulfonamides, in particular, have shown interesting inhibitory profiles against several human (hCA) and bacterial CA isoforms.

Table 3: Inhibition Constants (Ki) of Pyrazolo[4,3-c]pyridine Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | BpsCAβ (Ki, nM) |

|---|---|---|---|---|---|

| 1f | 20.8 | 6.6 | - | - | - |

| 1g | 19.4 | 12.8 | - | - | - |

| 1h | 10.8 | 13.9 | - | - | - |

| 1j | - | - | - | - | 94.9 |

| 1k | 26.1 | 5.6 | 79.6 | 34.5 | - |

| AAZ (Acetazolamide) | 250 | 12.1 | 25.8 | 5.7 | 745 |

*Data for selected compounds from reference[4]. BpsCAβ refers to β-CA from Burkholderia pseudomallei.

Similarly, 4-substituted pyridine-3-sulfonamides have been synthesized and evaluated, showing varied activity and selectivity against different hCA isoforms.[5]

Table 4: Inhibition Constants (Ki) of 4-Substituted Pyridine-3-Sulfonamides against hCA Isoforms

| Compound | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|

| 4 | 811.2 | 137.5 | 299.1 |

| 6 | 271.3 | 2125.1 | 91.0 |

| 18 | 1459.0 | 459.2 | 91.0 |

| 23 | 1275.0 | 569.8 | 91.0 |

Data for selected compounds from reference[5].

Antimicrobial Activity

Salts of 3-hydroxypyridine with aryldithiophosphonic acids have demonstrated significant antimicrobial properties. These compounds show promise as novel agents against both bacteria and fungi.[6][7]

Table 5: Antimicrobial Activity of 3-Hydroxypyridinium Aryldithiophosphonates

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| 3a | Bacillus cereus | 62.5 |

| 3a | Candida albicans | 125 |

| 3b | Bacillus cereus | 62.5 |

| 3b | Candida albicans | 125 |

| 3c | Bacillus cereus | 62.5 |

| 3c | Candida albicans | 125 |

Data sourced from reference[6].

Antiproliferative Activity

The antiproliferative potential of 3-hydroxy-4-pyridone derivatives and their organoruthenium complexes has been investigated. Notably, the thiopyridone analogues exhibited potent cytotoxic activity against non-small lung cancer cell lines.[8]

Table 6: Antiproliferative Activity (IC50, µM) of 3-Hydroxy-4-thiopyridones

| Compound | A549 (lung carcinoma) | NCI-H522 (lung adenocarcinoma) |

|---|---|---|

| 1d (1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione) | 1.8 | 0.9 |

| 1e (1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione) | 1.2 | 0.7 |

| 1f (1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione) | 1.1 | 0.6 |

Data sourced from reference[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols for the biological assays cited in this guide.

Matrix Metalloproteinase (MMP) Inhibition Assay

The inhibitory activities of the synthesized hydroxypyrones and hydroxythiopyrones against MMPs were evaluated using a fluorescent substrate assay.[2]

-

Enzyme and Substrate: Recombinant human MMP catalytic domains (MMP-1, MMP-2, MMP-3) and a fluorescent substrate are used.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, NaCl, CaCl₂, and Brij-35.

-

Procedure: a. The test compound, dissolved in DMSO, is pre-incubated with the MMP enzyme in the assay buffer. b. The reaction is initiated by adding the fluorescent substrate. c. The fluorescence intensity is monitored over time using a fluorescence plate reader. d. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (enzyme and substrate alone). e. For potent inhibitors, IC₅₀ values are determined by measuring the inhibition at various concentrations of the compound.

Monoamine Oxidase (MAO) Activity Assay

The effects of 3-hydroxypyridine derivatives on MAO-A and MAO-B activity were studied in vitro using rat liver mitochondrial fractions.[3]

-

Enzyme Preparation: Mitochondria are isolated from rat liver homogenates by differential centrifugation. The resulting supernatant, containing MAO, is used for the assay.

-

Pre-incubation: The enzyme preparation is pre-incubated with the test compounds at various concentrations (e.g., 10⁻⁹ to 10⁻³ M) in a sodium phosphate buffer (pH 7.4) at 37°C for 20 minutes.

-

Enzyme Reaction: The reaction is initiated by adding a specific substrate (e.g., kynuramine for both MAO-A and MAO-B). The mixture is incubated at 37°C for 45 minutes.

-

Termination and Measurement: The reaction is stopped, and the product is extracted and measured spectrophotometrically or fluorometrically.

-

Data Analysis: Enzyme activity is expressed as nmol of product formed per mg of protein per minute. The percentage change in activity relative to a control (without the test compound) is calculated.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against various CA isoforms was assessed using a stopped-flow CO₂ hydrase assay.[4][9]

-

Enzymes: Purified, recombinant human CA isoforms (hCA I, II, IX, XII) and bacterial CAs are used.

-

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compounds is monitored.

-

Procedure: a. An indicator dye (e.g., phenol red) is used in a buffer solution. b. The enzyme and inhibitor are mixed in the assay buffer. c. A CO₂-saturated solution is rapidly mixed with the enzyme/inhibitor solution using a stopped-flow instrument. d. The change in pH, monitored by the absorbance change of the indicator, is recorded over time. e. The initial rates of the reaction are determined. f. IC₅₀ values are calculated from dose-response curves, and Ki values are derived using the Cheng-Prusoff equation.

Visualizing Methodologies and Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and logical relationships, enhancing the understanding of complex processes.

Caption: Workflow for the MMP fluorescent substrate inhibition assay.

Caption: Experimental workflow for the in vitro MAO activity assay.

Caption: Workflow for the stopped-flow CO2 hydrase assay for CA inhibition.

Conclusion and Future Directions

The derivatives of 3-hydroxypyridine represent a versatile and promising scaffold in modern drug discovery. The data compiled in this guide clearly demonstrate their potential as potent inhibitors of clinically relevant enzymes like MMPs, MAOs, and CAs, as well as their efficacy as antimicrobial and antiproliferative agents. The inclusion of a sulfonic acid moiety, as seen in the carbonic anhydrase inhibitors, highlights a key strategy for modulating the pharmacological profile of these compounds.

While significant research has been conducted on derivatives with sulfonic acid groups at the 3- and 4-positions of the pyridine ring, the biological activity of 3-hydroxypyridine-2-sulfonic acid and its direct derivatives remains an underexplored area. Future research should focus on the synthesis and biological evaluation of these specific isomers to complete the structure-activity relationship landscape. The detailed experimental protocols and visualized workflows provided herein serve as a foundational resource for researchers to build upon, accelerating the journey of these promising compounds from the laboratory to potential clinical applications.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of 3-Hydroxypyridine-2-Sulfonic Acid: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals seeking comprehensive data on the solubility and stability of 3-hydroxypyridine-2-sulfonic acid (CAS No. 88511-41-5) will find a notable absence of specific quantitative information in publicly available scientific literature. This technical guide addresses this knowledge gap by providing a framework for determining these critical parameters. While direct experimental data for this compound is not available, this document outlines standardized methodologies and presents data for structurally related compounds to serve as a valuable reference point for researchers.

The following sections detail experimental protocols for solubility and stability assessment and provide comparative data for analogous pyridine sulfonic acid derivatives. This approach allows for informed hypothesis generation regarding the behavior of this compound.

Section 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. The presence of both a hydroxyl and a sulfonic acid group on the pyridine ring of this compound suggests it is likely to be a polar, water-soluble compound. The sulfonic acid moiety, being strongly acidic, will exist in its ionized sulfonate form over a wide pH range, contributing significantly to its aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Assessment

A standard shake-flask method is recommended for determining the thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Aliquots are carefully withdrawn from each vial, ensuring no solid material is transferred. The samples are then filtered through a suitable low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH and temperature condition.

Comparative Solubility Data of Related Compounds

To provide context, the following table summarizes the available solubility information for related pyridine sulfonic acids.

| Compound | Solvent | Solubility | Reference |

| Pyridine-2-sulfonic acid | Water | Soluble | [1] |

| Pyridine-3-sulfonic acid | Water | Soluble | [2] |

Section 2: Stability Assessment

Understanding the chemical stability of a compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. The stability of this compound should be evaluated under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Methodology:

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and stored at elevated temperatures (e.g., 60 °C). Samples are taken at various time points.

-

Oxidative Degradation: The compound is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is subjected to dry heat (e.g., 80 °C) and high humidity (e.g., 75% RH).

-

Photostability: The compound (both in solid state and in solution) is exposed to light sources as specified in ICH Q1B guidelines.

-

Sample Analysis: All samples from the stress conditions are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.

Comparative Stability Information of Related Compounds

The following table provides general stability information for related compounds.

| Compound | Stability Characteristics | Reference |

| Pyridine-3-sulfonic acid | Stable under normal temperatures and pressures. Light sensitive. | [2] |

Visualizing the Workflow

To aid researchers in their experimental design, the following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of a new chemical entity like this compound.

Caption: Workflow for Determining Physicochemical Properties.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, this guide provides a robust framework for its determination. By following the outlined experimental protocols for solubility and stability, and by considering the properties of structurally similar compounds, researchers can systematically characterize the physicochemical properties of this compound. This foundational knowledge is indispensable for advancing its potential applications in drug development and other scientific endeavors. The provided workflow diagram serves as a clear roadmap for these essential investigations.

References

Spectroscopic and Metabolic Insights into 3-Hydroxypyridine-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3-hydroxypyridine-2-sulfonic acid, a molecule of interest in various scientific domains. Due to the limited availability of direct experimental spectroscopic data for this compound, this document presents a combination of mass spectrometry data for the closely related compound 3-hydroxypyridine sulfate, predicted Nuclear Magnetic Resonance (NMR) data, and, for comparative purposes, experimental data for the isomeric pyridine-3-sulfonic acid. Furthermore, this guide outlines relevant experimental protocols and the metabolic context of the parent compound, 3-hydroxypyridine.

Spectroscopic Data Analysis

Mass Spectrometry Data of 3-Hydroxypyridine Sulfate

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS-MS) have been employed to characterize 3-hydroxypyridine sulfate. The data points towards a molecular weight consistent with this compound.

| Parameter | Value | Source |

| Molecular Formula | C₅H₅NO₄S | PubChem |

| Molecular Weight | 175.16 g/mol | PubChem |

| Monoisotopic Mass | 174.99392881 Da | PubChem |

Table 1: Mass Spectrometry Data for 3-Hydroxypyridine Sulfate.

Tandem mass spectrometry (MS-MS) data reveals characteristic fragmentation patterns. In negative ionization mode, prominent fragments are observed at m/z 94.0288 and 79.956, corresponding to the loss of the sulfo group and further fragmentation of the pyridine ring.

Predicted NMR Data for 3-Hydroxypyridine Sulfate

Predicted ¹H and ¹³C NMR data from the Human Metabolome Database (HMDB) offer insights into the expected spectral features of 3-hydroxypyridine sulfate. These predictions are based on computational models and serve as a guide for the analysis of experimentally obtained spectra.

Predicted ¹H NMR (100 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.36 | d | H-6 |

| 7.82 | dd | H-4 |

| 7.45 | dd | H-5 |

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Hydroxypyridine Sulfate.

Predicted ¹³C NMR (100 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 155.0 | C-3 |

| 142.1 | C-2 |

| 139.8 | C-6 |

| 130.5 | C-4 |

| 126.2 | C-5 |

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Hydroxypyridine Sulfate.

Comparative Spectroscopic Data: Pyridine-3-Sulfonic Acid

For comparative analysis, experimental data for the isomeric compound, pyridine-3-sulfonic acid, is presented. These data can aid in the interpretation of spectra for related pyridine sulfonic acid derivatives.

Experimental IR Data for Pyridine-3-Sulfonic Acid [1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | O-H stretch (sulfonic acid) |

| 1628, 1617, 1551, 1470 | Pyridine ring stretching |

| 1263-1048 | C-H in-plane bending |

| 1035 | S-O stretch |

| 742 | C-S stretch |

| 633, 608 | SO₂ scissoring |

Table 4: Key IR Absorptions for Pyridine-3-Sulfonic Acid. [1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available in the source databases. However, a general methodology for the analysis of small molecules like this compound by LC-MS/MS is described below.

General LC-MS/MS Protocol for Small Molecule Analysis

This protocol outlines a typical workflow for the analysis of a small, polar molecule in a biological matrix.

Caption: A general experimental workflow for the analysis of small molecules by LC-MS/MS.

Metabolic Pathway of 3-Hydroxypyridine

Understanding the metabolic fate of the parent compound, 3-hydroxypyridine, can provide crucial context for its derivatives. In microbial systems, 3-hydroxypyridine is known to be metabolized via an initial hydroxylation step, followed by ring cleavage.[2]

Caption: The microbial metabolic pathway of 3-hydroxypyridine.[2]

This metabolic pathway highlights the enzymatic transformations that 3-hydroxypyridine undergoes, providing a basis for investigating the potential biological roles and metabolic fate of its sulfonated derivatives.

Conclusion

This technical guide consolidates the currently available spectroscopic and metabolic information for this compound. While direct experimental NMR and IR data remain elusive, the provided mass spectrometry data, predicted NMR spectra, and comparative data for a related isomer offer a foundational dataset for researchers. The outlined experimental workflow and metabolic pathway of the parent compound further enrich the understanding of this molecule's characteristics and biological context. Future experimental work is necessary to fully elucidate the spectroscopic properties of this compound.

References

A Technical Guide to the Potential Applications of 3-Hydroxypyridine-2-Sulfonic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of 3-hydroxypyridine-2-sulfonic acid, a heterocyclic compound with significant, yet underexplored, potential in the field of medicinal chemistry. While direct research on this specific isomer is limited, this guide extrapolates its potential applications by examining the well-documented activities of the 3-hydroxypyridine scaffold and the functional role of the sulfonic acid group. We will delve into its synthetic possibilities, potential pharmacological activities based on related structures, and detailed experimental protocols relevant to its study.

Introduction: The Promise of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. When substituted with a hydroxyl group, its chemical properties are modulated, creating a "privileged scaffold" known as hydroxypyridine. The 3-hydroxypyridine core, in particular, is found in drugs known for their antioxidant and neuroprotective properties.

The addition of a sulfonic acid moiety to this core, creating this compound, introduces a strongly acidic, highly polar functional group. This group can significantly alter the compound's physicochemical properties, such as solubility and plasma protein binding, and can serve as a key interaction point with biological targets or as a versatile chemical handle for further derivatization. This guide explores the synergistic potential of these two structural features in drug design.

Synthesis and Chemical Properties

A plausible synthetic route could involve the direct sulfonation of 3-hydroxypyridine. However, controlling the regioselectivity of the sulfonation to favor the 2-position over the thermodynamically preferred 6-position would be a significant challenge. An alternative approach, outlined below, involves a multi-step synthesis starting from a pre-functionalized pyridine ring.

Caption: Generalized synthetic pathway for this compound.

Basic chemical properties for this compound are listed below.[1]

| Property | Value |

| CAS Number | 88511-41-5 |

| Molecular Formula | C₅H₅NO₄S |

| Molecular Weight | 175.16 g/mol |

Potential Medicinal Chemistry Applications

The therapeutic potential of this compound can be inferred from two key areas: its role as a versatile synthetic intermediate and the known pharmacological activities of the 3-hydroxypyridine scaffold.

Hydroxypyridine sulfonic acids are valuable building blocks in organic synthesis. For instance, the isomer 4-hydroxypyridine-3-sulfonic acid is a key intermediate in the synthesis of Torsemide, a loop diuretic, and is also used to prepare potential α1-adrenergic receptor antagonists.[2][3][4][5][6] This highlights the utility of the sulfonic acid group as a precursor to sulfonamides, a critical functional group in many drugs.[7]

Similarly, this compound could serve as a starting material for a novel class of sulfonamide-containing drugs. The hydroxyl group can be alkylated to modulate lipophilicity, while the sulfonic acid can be converted to a sulfonyl chloride and subsequently reacted with a diverse range of amines to generate a library of sulfonamide derivatives for screening.

Caption: Workflow for creating a drug library from the core scaffold.

Derivatives of 3-hydroxypyridine are known to possess significant biological activity, most notably as inhibitors of monoamine oxidase (MAO). MAO is a critical enzyme in the metabolic degradation of neurotransmitters like serotonin and dopamine. Its inhibition can increase the levels of these neurotransmitters in the brain, a strategy used to treat depression and neurodegenerative diseases.

Studies on the 3-hydroxypyridine derivatives Emoxipine and Mexidol have demonstrated their ability to modulate the activity of both MAO-A and MAO-B isoforms.[8][9]

Table 1: In Vitro Effects of 3-Hydroxypyridine Derivatives on MAO Activity [9]

| Compound | Target | Effect | Concentration Range |

| Emoxipine | MAO-A | Inhibition (34-44%) | 10⁻⁹ to 10⁻⁶ M |

| MAO-B | Inhibition (9-10%) | 10⁻⁹ to 10⁻⁶ M | |

| Mexidol | MAO-A | Inhibition (13%) | 10⁻⁹ to 10⁻⁶ M |

| MAO-B | Inhibition (4%) | 10⁻⁹ to 10⁻⁶ M |

Data derived from studies on rat liver MAO.

This established activity suggests that novel derivatives of 3-hydroxypyridine, including those functionalized with a sulfonic acid group at the 2-position, could be promising candidates for development as MAO inhibitors. The sulfonic acid group could enhance binding affinity to the enzyme's active site or improve the pharmacokinetic profile of the compound.

Caption: Mechanism of action for 3-hydroxypyridine derivatives as MAO inhibitors.

Experimental Protocols

The following protocols provide methodologies for the synthesis of a related compound and for a key biological assay to evaluate potential activity.

This protocol is for the synthesis of an isomer and serves as a representative example of the chemistry involved.[3]

-

Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).

-

Addition of Reactant: Stir the mixture in an ice bath for 20 minutes. Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.

-

Heating: Slowly heat the resulting mixture to 120°C and maintain stirring at this temperature for 5 hours.

-

Workup: Cool the reaction solution and concentrate it under reduced pressure. Add toluene (3 x 100 mL) to the residue and concentrate under reduced pressure after each addition to remove residual acid.

-

Isolation: The resulting slurry is filtered, and the filter cake is dried under vacuum at 60°C for 12 hours to afford the desired 4-hydroxypyridine-3-sulfonic acid as a white solid.

This protocol is adapted from methodologies used to study 3-hydroxypyridine derivatives.[9]

-

Enzyme Preparation: Prepare a mitochondrial fraction from rat liver homogenates, as this is a rich source of MAO. Determine the protein concentration of the final supernatant.

-

Reaction Mixture: In a test tube, suspend 0.2 mL of the supernatant (enzyme source) in 1.8 mL of sodium phosphate buffer (pH 7.4).

-

Compound Addition: Add the test compound (e.g., this compound) to the reaction mixture at final concentrations ranging from 10⁻⁹ to 10⁻³ M.

-

Preincubation: Preincubate the mixtures for 20 minutes at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding a specific substrate (e.g., kynuramine for general MAO activity, or specific substrates for MAO-A and MAO-B).

-

Quantification: Measure the rate of product formation over time using a suitable method, such as spectrophotometry or fluorometry.

-

Analysis: Compare the rate of reaction in the presence of the test compound to a control (no compound) to determine the percent inhibition. Calculate IC₅₀ values where applicable.

Conclusion

While this compound remains a relatively uncharacterized molecule, its structural components suggest significant potential in medicinal chemistry. Its value as a synthetic intermediate for creating novel sulfonamides is clear from the utility of its isomers. Furthermore, the proven efficacy of the 3-hydroxypyridine scaffold in modulating key neurological targets like monoamine oxidase provides a strong rationale for its investigation. Future research should focus on developing efficient and regioselective synthetic routes to this compound and its derivatives, followed by systematic screening to uncover their therapeutic potential.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Hydroxypyridine-3-sulfonic Acid CAS 51498-37-4 [homesunshinepharma.com]

- 3. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 4. Hydroxypyridine-3-sulfonic Acid CAS 51498-37-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. prudencepharma.com [prudencepharma.com]

- 6. 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 [chemicalbook.com]

- 7. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxypyridine-2-sulfonic Acid: Synthesis, Properties, and Characterization

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on 3-hydroxypyridine-2-sulfonic acid (CAS No. 88511-41-5) is exceptionally limited. This document compiles the available information and provides a speculative synthesis protocol based on established chemical principles for analogous compounds. The historical discovery and biological activity of this specific compound are not documented in accessible scientific databases and literature.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous biologically active compounds and pharmaceutical drugs. The presence of both a hydroxyl and a sulfonic acid group on the pyridine ring suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the sulfonic acid group is a strong acid that can impart aqueous solubility and participate in ionic interactions. This unique combination of functional groups makes it a compound of interest for further investigation.

Physicochemical Properties

Quantitative data for this compound is scarce. The following table summarizes the basic information available from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 88511-41-5 | [1][2] |

| Molecular Formula | C5H5NO4S | [1] |

| Molecular Weight | 175.16 g/mol | [1] |

| Synonyms | 3-Hydroxy-2-pyridinesulfonic acid | [1] |

Historical Timeline and Discovery

A thorough search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or the key historical milestones of this compound. The discovery of its parent compound, 3-hydroxypyridine, dates back to the early 20th century.[3] The synthesis of 3-hydroxypyridine often involves the sulfonation of pyridine to pyridine-3-sulfonic acid, a reaction first described in 1882, followed by alkali fusion.[3] It is plausible that this compound was synthesized as part of broader research into the functionalization of pyridine rings, but specific details remain elusive.

Synthesis of this compound: A Proposed Protocol

No specific, validated experimental protocol for the synthesis of this compound has been found in the literature. However, based on general methods for the sulfonation of aromatic and heteroaromatic compounds, a potential synthetic route can be proposed starting from 3-hydroxypyridine. The directing effects of the hydroxyl group (ortho-, para-directing) and the pyridine nitrogen (meta-directing with respect to electrophiles) make the regioselective sulfonation at the 2-position challenging.

Proposed Experimental Protocol: Direct Sulfonation of 3-Hydroxypyridine

Warning: This is a speculative protocol and should be approached with all necessary safety precautions. The reaction conditions would require significant optimization.

Objective: To synthesize this compound via electrophilic sulfonation of 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

Fuming sulfuric acid (oleum) or chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, if using chlorosulfonic acid)

-

Quenching solution (e.g., ice water)

-

Barium hydroxide or calcium hydroxide (for purification)

-

Hydrochloric acid

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 3-hydroxypyridine.

-

Sulfonation:

-

Method A (Fuming Sulfuric Acid): Cool the flask in an ice bath. Slowly add fuming sulfuric acid (e.g., 20% SO3) to the 3-hydroxypyridine with vigorous stirring. After the addition is complete, the reaction mixture is slowly heated to a specific temperature (this would require optimization, potentially in the range of 100-180°C) and maintained for several hours.

-

Method B (Chlorosulfonic Acid): Dissolve 3-hydroxypyridine in an inert solvent like dichloromethane. Cool the solution in an ice bath. Slowly add a stoichiometric amount of chlorosulfonic acid via the dropping funnel. After the addition, the reaction may be stirred at room temperature or gently heated.

-

-

Work-up and Isolation:

-

After the reaction is deemed complete (e.g., by TLC analysis), the mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The resulting aqueous solution is neutralized with a base such as barium hydroxide or calcium hydroxide to precipitate the excess sulfate as barium or calcium sulfate.

-

The precipitate is filtered off, and the filtrate containing the product is collected.

-

The filtrate is then acidified with hydrochloric acid and concentrated under reduced pressure to induce crystallization of this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Note: This protocol is likely to produce a mixture of isomers, and the separation of this compound would require chromatographic techniques.

Logical Workflow for the Proposed Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Derivatives of 3-hydroxypyridine are known to possess a range of biological activities, including antioxidant and neuroprotective effects. However, it is not possible to extrapolate these activities to the 2-sulfonic acid derivative without experimental evidence.

Applications

Given the lack of research on this compound, there are no documented applications for this compound. Based on its structure, potential, but unproven, applications could include:

-

Pharmaceutical Intermediate: As a building block for the synthesis of more complex drug candidates.

-

Chelating Agent: The arrangement of the hydroxyl and sulfonic acid groups might allow for the chelation of metal ions.

-

Material Science: As a monomer or functionalizing agent for polymers.

Conclusion

This compound remains a poorly characterized compound. While its existence is confirmed by its availability from chemical suppliers, there is a significant gap in the scientific literature regarding its history, synthesis, and properties. The proposed synthesis protocol provides a starting point for researchers interested in exploring this molecule. Further investigation is required to elucidate its chemical and biological properties and to determine its potential applications. The lack of data highlights an opportunity for novel research in the field of pyridine chemistry.

References

Theoretical and Computational Insights into 3-Hydroxypyridine-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-hydroxypyridine-2-sulfonic acid. Due to the limited availability of direct experimental and computational data for this specific isomer, this document outlines a robust framework for its study based on established methodologies and data from closely related analogs. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and computational analysis of this and similar pyridine derivatives.

Introduction

3-Hydroxypyridine and its derivatives are important scaffolds in medicinal chemistry and drug development. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of the parent molecule, including its solubility, acidity, and potential for biological interactions. This compound (CAS 88511-41-5) is a specific isomer with the potential for unique chemical and biological activities. This guide details a proposed synthetic route and a comprehensive computational workflow to elucidate its structural, electronic, and spectroscopic properties.

Proposed Synthesis and Characterization

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route involves the direct sulfonation of 3-hydroxypyridine. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions.

Experimental Protocol: Sulfonation of 3-Hydroxypyridine

This proposed protocol is based on general methods for the sulfonation of aromatic compounds.

Materials:

-

3-Hydroxypyridine

-

Fuming sulfuric acid (oleum)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-hydroxypyridine.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add fuming sulfuric acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-100 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Predicted Spectroscopic Data

The following tables summarize the expected NMR and IR spectral data for this compound based on the characteristic values for its constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.2 - 7.5 | 120 - 125 |

| H-5 | 7.0 - 7.3 | 115 - 120 |

| H-6 | 8.0 - 8.3 | 145 - 150 |

| C-2 | - | 135 - 140 |

| C-3 | - | 155 - 160 |

| C-4 | - | 120 - 125 |

| C-5 | - | 115 - 120 |

| C-6 | - | 145 - 150 |

| OH | 9.0 - 12.0 (broad) | - |

| SO₃H | 10.0 - 13.0 (broad) | - |

Table 2: Predicted Major Infrared (IR) Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| O-H stretch (sulfonic acid) | 2500 - 3300 (very broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=C, C=N stretch (aromatic ring) | 1400 - 1600 |

| S=O stretch (sulfonic acid) | 1150 - 1250 and 1030 - 1080 |

| C-S stretch | 650 - 750 |

Theoretical and Computational Studies

A robust computational investigation is essential to understand the molecular properties of this compound. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method:

-

Model Building: Construct the initial 3D structure of this compound.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional, such as B3LYP, with a comprehensive basis set like 6-311++G(d,p). This will yield the lowest energy structure of the molecule.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also provide a theoretical IR spectrum.

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and intramolecular interactions.

-

Predicted Computational Data

The following table presents predicted geometric and electronic properties for this compound, based on typical values for similar aromatic sulfonic acids.

Table 3: Predicted Geometric and Electronic Properties

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-S | 1.75 - 1.80 |

| S=O | 1.45 - 1.50 |

| S-O(H) | 1.55 - 1.60 |

| C-O(H) | 1.35 - 1.40 |

| Electronic Properties | |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.0 to 6.0 eV |

| Dipole Moment | 3.0 to 5.0 Debye |

Visualizations

The following diagrams illustrate the proposed synthesis and computational workflows.

Caption: Proposed synthesis workflow for this compound.

Caption: Logical workflow for the computational study of this compound.

Conclusion

This technical guide provides a foundational framework for the study of this compound. The proposed synthetic and computational methodologies offer a clear path for researchers to explore the properties of this molecule. The predictive data presented herein serves as a benchmark for future experimental and theoretical investigations. A thorough understanding of the structure, reactivity, and spectroscopic signatures of this compound will undoubtedly contribute to the broader field of medicinal chemistry and materials science.

3-hydroxypyridine-2-sulfonic acid CAS number and identification

An in-depth guide to 3-hydroxypyridine-2-sulfonic acid, this document provides essential identification details, physicochemical properties, and relevant experimental protocols for researchers and drug development professionals.

Core Identification

This compound is a pyridine derivative characterized by the presence of a hydroxyl group at the 3rd position and a sulfonic acid group at the 2nd position of the pyridine ring.

| Identifier | Value | Source |

| CAS Number | 88511-41-5 | [1][2] |

| Molecular Formula | C5H5NO4S | [2] |

| Molecular Weight | 175.16 g/mol | [2] |

| Synonyms | 3-Hydroxy-2-pyridinesulfonic acid | [2] |

Related Experimental Protocols

While a specific synthesis protocol for this compound was not found, the following methodologies for structurally related compounds provide valuable insight into potential synthetic routes.

Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (Isomer)

A documented method for the synthesis of the related isomer, 4-hydroxypyridine-3-sulfonic acid, involves the sulfonation of 4-hydroxypyridine.[5]

Materials:

-

4-hydroxypyridine

-

Fuming sulfuric acid (20% SO3)

-

Mercury sulfate

-

Industrial ethanol

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).[5]

-

Stir the mixture in an ice bath for 20 minutes.[5]

-

Add 4-hydroxypyridine (38.04 g, 0.4 mol) portion-wise, ensuring the temperature remains below 25°C.[5]

-

Slowly heat the resulting mixture to 190°C and maintain stirring at this temperature for 10 hours.[5]

-

After cooling the mixture to room temperature, slowly pour it into industrial ethanol (360 mL).[5]

-

Stir the resulting slurry for 1 hour in an ice bath, then collect the precipitate by filtration to yield 4-hydroxypyridine-3-sulfonic acid.[5]

Synthesis of 3-Hydroxypyridine from 3-Pyridinesulfonic Acid

The parent compound, 3-hydroxypyridine, can be prepared by the hydrolysis of 3-pyridinesulfonic acid. This process involves reacting the sulfonic acid in an aqueous solution with alkali metal hydroxides under pressure.[6] The product, 3-hydroxypyridine, is then isolated after neutralization and crystallization.[6]

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of a hydroxypyridine sulfonic acid, based on the protocol for the 4-hydroxy-3-sulfonic acid isomer.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-Hydroxypyridine 98 109-00-2 [sigmaaldrich.com]

- 4. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]

- 6. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 3-Hydroxypyridine-2-Sulfonic Acid from Pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-hydroxypyridine-2-sulfonic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process starting from pyridine, involving the formation of a 3-hydroxypyridine intermediate followed by a directed sulfonation.

Introduction

3-Hydroxypyridine and its derivatives are key structural motifs in a variety of biologically active molecules and pharmaceutical agents. The introduction of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, such as its solubility and acidity, which can be advantageous in drug design and formulation. This protocol outlines a plausible synthetic route to this compound, a molecule of interest for further chemical exploration and as a building block in the synthesis of more complex compounds.

Overall Synthesis Pathway

The synthesis of this compound from pyridine is proposed to proceed via a two-step sequence:

-

Step 1: Synthesis of 3-Hydroxypyridine from Pyridine. This is a well-established procedure that involves the sulfonation of pyridine to pyridine-3-sulfonic acid, followed by an alkali fusion to replace the sulfonate group with a hydroxyl group.

-

Step 2: Sulfonation of 3-Hydroxypyridine. This step involves the selective sulfonation of the 3-hydroxypyridine intermediate at the 2-position. While a specific protocol for this transformation is not widely reported, a plausible method is proposed based on analogous reactions and the directing effects of the hydroxyl group.

Step 1: Synthesis of 3-Hydroxypyridine from Pyridine

This initial step transforms pyridine into the key intermediate, 3-hydroxypyridine.

Experimental Protocol: Part A - Sulfonation of Pyridine

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add fuming sulfuric acid.

-

Addition of Reactants: With vigorous stirring, add mercury(II) sulfate as a catalyst. Slowly add pyridine dropwise through the dropping funnel, maintaining the temperature of the reaction mixture.

-

Reaction: Heat the mixture to 230-240°C and maintain this temperature for 13-14 hours.[1]

-

Work-up and Isolation: Cool the reaction mixture to 20-25°C. Carefully add ethanol to precipitate the product. Continue cooling to below 5°C to complete crystallization.

-

Purification: Filter the crude pyridine-3-sulfonic acid and wash with cold ethanol.

Experimental Protocol: Part B - Alkali Fusion of Pyridine-3-sulfonic Acid

-

Reaction Setup: In a high-temperature reaction vessel, place sodium hydroxide pellets.

-

Addition of Reactant: Add the dry pyridine-3-sulfonic acid obtained from the previous step.

-

Reaction: Heat the mixture to 160°C to melt the reactants, then increase the temperature to 220-230°C and maintain for 4 hours.[1]

-

Work-up and Isolation: Cool the reaction mass to 100°C and carefully dissolve it in water. Adjust the pH to 4 with 30% hydrochloric acid. Concentrate the solution under reduced pressure to precipitate sodium chloride, which is then removed by filtration.[1]

-

Purification: Adjust the pH of the filtrate to 8-9 with a saturated sodium carbonate solution. Cool the solution to induce crystallization of crude 3-hydroxypyridine.[1] The crude product can be further purified by recrystallization from toluene to yield a refined product.[1]

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Pyridine-3-sulfonic acid | ||

| Yield | 62% | [1] |

| Melting Point | 345°C | [1] |

| Crude 3-Hydroxypyridine | ||

| Yield | 64% | [1] |

| Refined 3-Hydroxypyridine | ||

| Yield | 80% (from crude) | [1] |

| Melting Point | 126-128°C | [1] |

| Purity | 98% | [1] |

Experimental Workflow for Step 1

Step 2: Proposed Synthesis of this compound

This step outlines a proposed method for the selective sulfonation of 3-hydroxypyridine at the 2-position. The hydroxyl group at the 3-position is an activating group and is expected to direct electrophilic substitution to the ortho (2- and 4-) and para (6-) positions. The following protocol is based on a similar sulfonation of 4-hydroxypyridine.[2]

Proposed Experimental Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add fuming sulfuric acid (e.g., 20% SO₃).

-

Cooling: Cool the fuming sulfuric acid in an ice bath with stirring.

-

Addition of Reactant: Add 3-hydroxypyridine portion-wise, ensuring the temperature remains below 25°C.

-

Reaction: Slowly heat the reaction mixture to a moderately elevated temperature (a starting point of 100-120°C is suggested for optimization) and stir for several hours (e.g., 10 hours, to be optimized).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and then slowly pour it into cold industrial ethanol to precipitate the product.

-

Purification: Stir the resulting slurry in an ice bath for 1 hour, then filter. Wash the filter cake with cold ethanol and dry under vacuum. Further purification may be achieved by recrystallization from a suitable solvent system.

Quantitative Data for Step 2

As this is a proposed protocol, specific yield and purity data are not available from the literature. The following are expected properties for the target compound.

| Parameter | Value | Reference |

| This compound | ||

| CAS Number | 88511-41-5 | |

| Molecular Formula | C₅H₅NO₄S | |

| Molecular Weight | 175.16 g/mol |

Proposed Experimental Workflow for Step 2

Concluding Remarks

References

Application Notes and Protocols for 3-Hydroxypyridine-2-sulfonic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed experimental data on the synthesis and specific applications of 3-hydroxypyridine-2-sulfonic acid (CAS No: 88511-41-5) is limited in publicly available scientific literature. The following application notes and protocols are based on established principles of organic chemistry and information available for structurally related compounds. These are intended to serve as a foundational guide for research and development and should be adapted and optimized under appropriate laboratory conditions.

Introduction

This compound is a bifunctional heterocyclic compound containing both a hydroxyl and a sulfonic acid group on a pyridine ring. This unique combination of functional groups suggests its potential utility as a versatile intermediate in organic synthesis. The hydroxyl group can undergo O-alkylation, O-acylation, and can influence the electronic properties of the pyridine ring. The sulfonic acid group is a strong acid and a good leaving group in nucleophilic substitution reactions, and it can also be converted to other functional groups like sulfonamides and sulfonyl chlorides.

These characteristics make this compound a promising candidate for the synthesis of novel pharmaceuticals, agrochemicals, and specialty materials. Its potential applications are likely to be found in areas where substituted pyridines are of interest, such as in the development of kinase inhibitors, GPCR antagonists, and other biologically active molecules.

Potential Synthetic Pathways

The synthesis of this compound is not well-documented. However, a plausible approach is the direct electrophilic sulfonation of 3-hydroxypyridine. The regioselectivity of this reaction is influenced by the directing effects of both the hydroxyl group and the pyridine nitrogen. The hydroxyl group at the 3-position is an activating, ortho-, para-director, favoring substitution at the 2-, 4-, and 6-positions. The pyridine nitrogen is a deactivating group, particularly at the ortho and para positions (2-, 4-, and 6-positions). The interplay of these effects will determine the product distribution.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Hypothetical Synthesis of this compound

Objective: To synthesize this compound via direct sulfonation of 3-hydroxypyridine.

Materials:

-

3-Hydroxypyridine

-

Fuming sulfuric acid (20% SO₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle with temperature control

-

Separatory funnel

-

pH paper

Procedure:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 20 mL of fuming sulfuric acid (20% SO₃).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 5.0 g of 3-hydroxypyridine to the stirred fuming sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120 °C.

-

Maintain the reaction at 120 °C for 6 hours, monitoring the progress by TLC (a suitable solvent system would need to be developed).

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The product, being a sulfonic acid, is likely water-soluble. Isolation may require techniques such as ion-exchange chromatography or crystallization of a salt form.

-

For initial purification, wash the aqueous solution with diethyl ether (3 x 50 mL) to remove any unreacted starting material.

-

The aqueous layer containing the product can then be further purified by column chromatography on a suitable stationary phase (e.g., reverse-phase silica gel).

Quantitative Data (Hypothetical):

| Parameter | Value |

| Starting Material | 3-Hydroxypyridine |

| Molar Mass of Starting Material | 95.10 g/mol |

| Amount of Starting Material | 5.0 g (0.0526 mol) |

| Sulfonating Agent | Fuming Sulfuric Acid (20% SO₃) |

| Reaction Temperature | 120 °C |

| Reaction Time | 6 hours |

| Theoretical Yield | 9.21 g |

| Expected Purity | >95% (after purification) |

Potential Applications in Organic Synthesis

The bifunctional nature of this compound opens up several possibilities for its use as a synthetic intermediate.

Caption: Potential synthetic applications of this compound.

Synthesis of 3-Hydroxy-2-pyridylsulfonamides

The sulfonic acid can be converted to the corresponding sulfonyl chloride, which can then react with a wide range of amines to produce sulfonamides. These sulfonamides are important scaffolds in medicinal chemistry.

Experimental Protocol: Hypothetical Two-Step Synthesis of a 3-Hydroxy-2-pyridylsulfonamide

Step 1: Synthesis of 3-Hydroxy-2-pyridinesulfonyl Chloride

-

To a stirred solution of this compound (1.0 g, 5.71 mmol) in 10 mL of phosphorus oxychloride, add phosphorus pentachloride (1.3 g, 6.28 mmol) portion-wise at room temperature.

-

Heat the reaction mixture to 80 °C for 4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of N-Aryl-3-hydroxy-2-pyridinesulfonamide

-

Dissolve the crude 3-hydroxy-2-pyridinesulfonyl chloride in 15 mL of dichloromethane.

-

To this solution, add the desired aniline (1.1 equivalents) and triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Parameter | Step 1 | Step 2 |

| Starting Material | This compound | 3-Hydroxy-2-pyridinesulfonyl chloride |

| Reagents | PCl₅, POCl₃ | Aniline, Triethylamine |

| Solvent | - | Dichloromethane |

| Reaction Temperature | 80 °C | Room Temperature |

| Reaction Time | 4 hours | 12 hours |

| Expected Yield | 70-80% | 60-70% |

Nucleophilic Aromatic Substitution

The sulfonic acid group at the 2-position can potentially be displaced by strong nucleophiles under high temperatures, providing a route to 2-substituted-3-hydroxypyridines.

Experimental Protocol: Hypothetical Nucleophilic Displacement

-

In a sealed tube, dissolve this compound (0.5 g, 2.85 mmol) in 5 mL of a suitable high-boiling solvent (e.g., NMP or DMSO).

-

Add the desired nucleophile (e.g., sodium methoxide, 3 equivalents).

-

Heat the reaction mixture to 150-180 °C for 24 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Purify by column chromatography.

Use in Drug Development

Substituted pyridines are prevalent in many approved drugs. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the sulfonamide derivatives can interact with various biological targets.

A logical workflow for utilizing this compound in a drug discovery program is depicted below.

Caption: Logical workflow for the use of this compound in drug development.

Conclusion

While specific, documented protocols for this compound are scarce, its chemical structure suggests significant potential as a versatile building block in organic synthesis. The provided hypothetical protocols, based on established chemical principles for related compounds, offer a starting point for researchers to explore the synthesis and applications of this intriguing molecule. Further investigation is warranted to determine the optimal conditions for its synthesis and to fully exploit its potential in the development of new chemical entities for various applications, including pharmaceuticals and materials science. All proposed experimental work should be conducted with appropriate safety precautions and after a thorough literature review of related transformations.

Application Notes and Protocols for the Analytical Detection of 3-Hydroxypyridine-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals